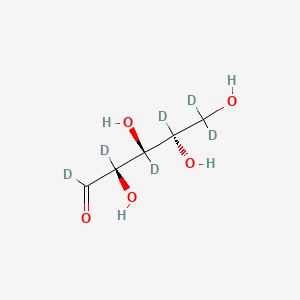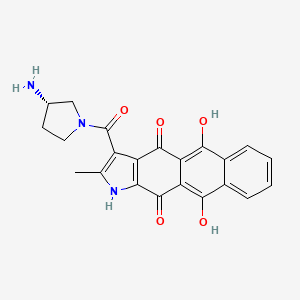
D-Arabinose-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Arabinose-d6 is a deuterated form of D-Arabinose, a five-carbon sugar that is part of the pentose family. The “d6” indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification makes this compound particularly useful in various scientific research applications, especially in studies involving metabolic pathways and molecular interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of D-Arabinose-d6 typically involves the catalytic hydrogenation of D-Arabinose using deuterium gas. This process requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions. The reaction can be summarized as follows: [ \text{D-Arabinose} + \text{D}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation. The purity of the final product is typically enhanced through crystallization and chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
D-Arabinose-d6 undergoes various chemical reactions, including:
Oxidation: Converts this compound to D-Arabinonic acid-d6 using oxidizing agents like nitric acid.
Reduction: Reduces this compound to D-Arabitol-d6 using reducing agents such as sodium borohydride.
Isomerization: Converts this compound to D-Ribulose-d6 using enzymes like arabinose isomerase.
Common Reagents and Conditions
Oxidation: Nitric acid, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Isomerization: Arabinose isomerase, pH 7.0, 37°C.
Major Products
Oxidation: D-Arabinonic acid-d6
Reduction: D-Arabitol-d6
Isomerization: D-Ribulose-d6
Applications De Recherche Scientifique
D-Arabinose-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular interactions and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways of pentose sugars in cellular processes.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Used in the production of deuterated compounds for various industrial applications, including the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of D-Arabinose-d6 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in this compound provide a distinct signal in NMR spectroscopy, allowing researchers to track its movement and interactions within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Xylose-d6: Another deuterated pentose sugar used in similar applications.
D-Ribose-d6: A deuterated form of D-Ribose, used in metabolic and structural studies.
D-Glucose-d6: A deuterated hexose sugar used in a wide range of biochemical and medical research.
Uniqueness
D-Arabinose-d6 is unique due to its specific structure and the presence of deuterium atoms, which make it particularly useful in NMR spectroscopy and metabolic studies. Its ability to act as a tracer in various biological systems sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C5H10O5 |
|---|---|
Poids moléculaire |
156.17 g/mol |
Nom IUPAC |
(2S,3R,4R)-1,2,3,4,5,5-hexadeuterio-2,3,4,5-tetrahydroxypentan-1-one |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i1D,2D2,3D,4D,5D |
Clé InChI |
PYMYPHUHKUWMLA-GGWKJZISSA-N |
SMILES isomérique |
[2H]C(=O)[C@]([2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O |
SMILES canonique |
C(C(C(C(C=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzenesulfonamide](/img/structure/B15141801.png)




![[MePhe7]-Neurokinin B](/img/structure/B15141839.png)
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-aminopyrimidin-4-one](/img/structure/B15141845.png)
![1-[(2R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141851.png)
![[2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate](/img/structure/B15141860.png)

